molecular formula C11H10N2O4 B2809851 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid CAS No. 446830-63-3

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid

Cat. No.: B2809851
CAS No.: 446830-63-3
M. Wt: 234.211
InChI Key: OEEFADFZZDUNDL-UHFFFAOYSA-N
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Description

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Scientific Research Applications

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid has several scientific research applications:

Preparation Methods

The synthesis of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of an indole precursor followed by carboxylation and ethylation reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for subsequent steps . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroindole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoindole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Major Products: The major products formed from these reactions include aminoindole derivatives, halogenated indoles, and other substituted indole compounds.

Comparison with Similar Compounds

Similar compounds to 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid include other indole derivatives such as:

  • 5-Nitroindole-2-carboxylic acid
  • 3-Ethylindole-2-carboxylic acid
  • 5-Nitroindole-3-carboxylic acid

These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities. The unique combination of the ethyl and nitro groups in this compound imparts distinct properties that make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-ethyl-5-nitro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-7-8-5-6(13(16)17)3-4-9(8)12-10(7)11(14)15/h3-5,12H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEFADFZZDUNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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